

physical and chemical properties of 1-Pyrrolidino-1-cyclohexene

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Compound of Interest

Compound Name: 1-Pyrrolidino-1-cyclohexene

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An In-Depth Technical Guide to 1-Pyrrolidino-1-cyclohexene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Pyrrolidino-1-cyclohexene, also known as 1-(1-cyclohexen-1-yl)pyrrolidine, is a widely utilized enamine in organic synthesis. Its unique electronic structure, featuring a nucleophilic β -carbon, makes it an invaluable intermediate for the formation of carbon-carbon bonds. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and application, and a summary of its key reactivity, with a focus on its role in the seminal Stork enamine alkylation. All quantitative data is presented in structured tables, and key reaction workflows are visualized using diagrams.

Core Properties of 1-Pyrrolidino-1-cyclohexene

1-Pyrrolidino-1-cyclohexene is a cyclic enamine that typically appears as a colorless to light yellow liquid.^[1] It is known for its sensitivity to air and moisture, necessitating storage under an inert atmosphere at refrigerated temperatures.^[2]

Physical and Chemical Identifiers

| Identifier | Value |
|-------------------|--------------------------------------|
| IUPAC Name | 1-(cyclohexen-1-yl)pyrrolidine[3] |
| CAS Number | 1125-99-1[3] |
| Molecular Formula | C ₁₀ H ₁₇ N[3] |
| Molecular Weight | 151.25 g/mol [3] |
| Canonical SMILES | C1CCC(=CC1)N2CCCC2[3] |
| InChI Key | KTZNVZJECQAMBV-UHFFFAOYSA-N[3] |

Physicochemical Properties

| Property | Value | Reference(s) |
|---------------------------------------|--|--------------|
| Appearance | Clear, light yellow liquid | [1] |
| Boiling Point | 114-115 °C at 15 mmHg | [4] |
| 112 °C at 12 mmHg | [5] | |
| Density | 0.94 g/mL at 25 °C | [4] |
| Refractive Index (n ²⁰ /D) | 1.5217 | [4] |
| Flash Point | 39 °C (102.2 °F) - closed cup | [3] |
| Solubility | Soluble in organic solvents, insoluble in water. | [6] |
| Storage Conditions | 2-8°C, under inert gas (e.g., Nitrogen), Air Sensitive | [2][4] |

Spectroscopic Data

The structural features of **1-pyrrolidino-1-cyclohexene** give rise to a characteristic spectroscopic signature. The key feature is the enamine moiety (N-C=C), which can be clearly identified in IR and NMR spectra.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by C-H stretching vibrations and a characteristic C=C stretching frequency for the enamine double bond.

| Vibration | Position (cm ⁻¹) | Intensity | Notes |
|-----------------------------|------------------------------|---------------|--|
| sp ³ C-H Stretch | < 3000 | Strong | From the alkyl portions of the cyclohexene and pyrrolidine rings. [7] |
| sp ² C-H Stretch | ~3020 - 3100 | Medium | From the hydrogen on the double bond. [7] |
| C=C Stretch (Enamine) | ~1640 - 1660 | Medium | Characteristic absorption for the carbon-carbon double bond of the enamine. [7] |
| C-N Stretch | ~1300 - 1000 | Medium-Strong | Associated with the carbon-nitrogen bond. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen environments in the molecule. The chemical shifts are influenced by the electron-donating nitrogen atom.

¹H NMR Spectral Data (Approximate Shifts)

| Proton Environment | Chemical Shift (δ , ppm) | Notes |
|------------------------------------|----------------------------------|--|
| Vinylic Proton ($=C-H$) | 4.5 - 5.0 | Deshielded proton on the double bond. |
| Allylic Protons ($-CH_2-C=C$) | \sim 2.0 - 2.3 | Protons on the carbon adjacent to the double bond. [8] |
| Pyrrolidine Protons ($-N-CH_2-$) | \sim 2.8 - 3.2 | Protons on carbons directly attached to the nitrogen. |
| Pyrrolidine Protons ($-CH_2-$) | \sim 1.7 - 2.0 | Other protons on the pyrrolidine ring. |
| Cyclohexene Protons ($-CH_2-$) | \sim 1.5 - 1.8 | Saturated protons on the cyclohexene ring. |

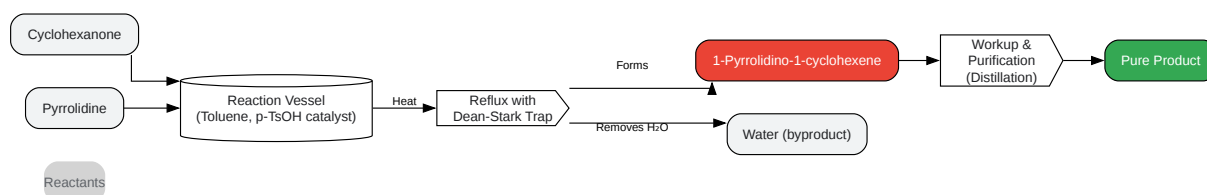
^{13}C NMR Spectral Data (Approximate Shifts)

| Carbon Environment | Chemical Shift (δ , ppm) | Notes |
|--------------------------------------|----------------------------------|---|
| Quaternary Vinylic Carbon ($N-C=$) | 140 - 150 | The carbon of the double bond attached to the nitrogen is significantly deshielded. [9] [10] |
| Vinylic Carbon ($-C=CH-$) | 95 - 105 | The β -carbon of the enamine is shielded due to electron donation from the nitrogen. [9] [10] |
| Pyrrolidine Carbons ($-N-CH_2-$) | 45 - 55 | Carbons directly attached to the nitrogen. [9] [10] |
| Allylic Carbon ($-CH_2-C=C$) | \sim 30 | Carbon adjacent to the double bond. [9] [10] |
| Aliphatic Carbons ($-CH_2-$) | 20 - 30 | Remaining sp^3 hybridized carbons in both rings. [9] [10] |

Chemical Synthesis and Reactivity

Synthesis of 1-Pyrrolidino-1-cyclohexene

The most common and efficient method for synthesizing **1-pyrrolidino-1-cyclohexene** is the acid-catalyzed condensation of cyclohexanone with pyrrolidine.[4] The reaction is driven to completion by the removal of water, typically using a Dean-Stark apparatus with an azeotropic solvent like toluene.[3]



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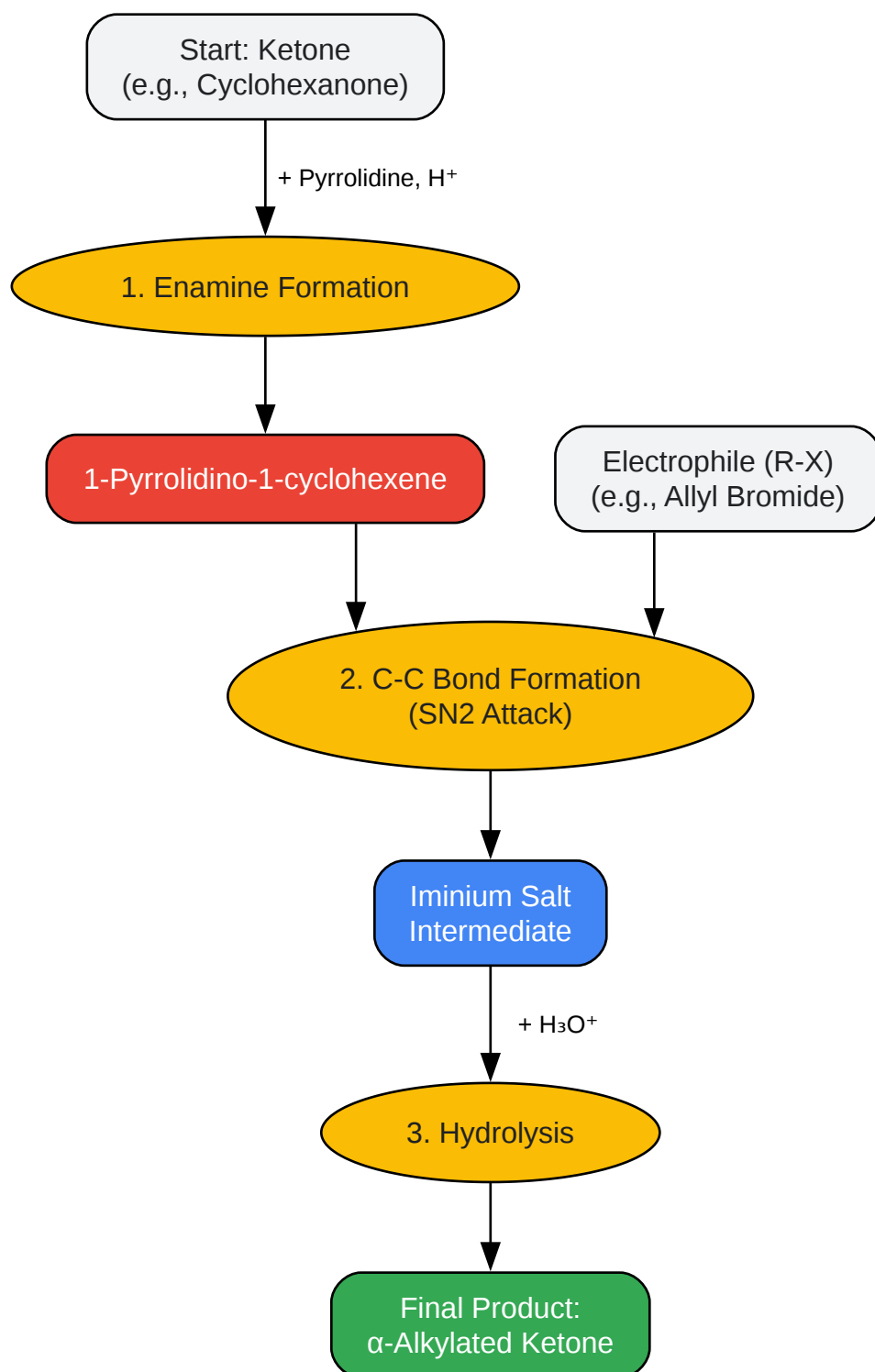
Caption: Synthesis of **1-Pyrrolidino-1-cyclohexene**.

Core Reactivity: The Stork Enamine Alkylation

1-Pyrrolidino-1-cyclohexene is a cornerstone of the Stork enamine synthesis, a powerful method for the α -alkylation and α -acylation of ketones under neutral conditions.[11][12] The enamine acts as a synthetic equivalent of an enolate, but avoids the use of strong bases which can cause side reactions like self-condensation or polyalkylation.[13]

The reaction proceeds in three key stages:

- **Enamine Formation:** A ketone (e.g., cyclohexanone) is converted to its enamine.[12]
- **Alkylation/Acylation:** The enamine's nucleophilic β -carbon attacks an electrophile (e.g., an alkyl halide or acyl halide).[14]
- **Hydrolysis:** The resulting iminium salt intermediate is hydrolyzed with dilute aqueous acid to regenerate the carbonyl group, yielding the α -substituted ketone.[14]



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Caption: General workflow for the Stork enamine alkylation.

Experimental Protocols

The following protocols are generalized procedures based on established methods. Researchers should adapt them to specific substrates and scales, adhering to all standard laboratory safety practices.

Protocol: Synthesis of 1-Pyrrolidino-1-cyclohexene

This procedure is adapted from a general method for enamine synthesis from cyclohexanone. [6]

- Apparatus: A round-bottomed flask equipped with a Dean-Stark trap, reflux condenser, magnetic stirrer, and a nitrogen inlet.
- Reagents:
 - Cyclohexanone (1.0 eq)
 - Pyrrolidine (1.2 eq)
 - Toluene (solvent, approx. 2 mL per mmol of cyclohexanone)
 - p-Toluenesulfonic acid monohydrate (catalyst, 0.01 eq)
- Procedure:
 - To the round-bottomed flask, add cyclohexanone, pyrrolidine, toluene, and a catalytic amount of p-toluenesulfonic acid.
 - Fit the Dean-Stark trap and reflux condenser. Ensure the system is under a nitrogen atmosphere.
 - Heat the mixture to a vigorous reflux. Water will begin to collect in the Dean-Stark trap.
 - Continue refluxing for 4-5 hours, or until water ceases to be collected.
 - Allow the reaction mixture to cool to room temperature.
 - Carefully remove the solvent and excess pyrrolidine under reduced pressure using a rotary evaporator.

- Purify the resulting crude oil by vacuum distillation to yield **1-pyrrolidino-1-cyclohexene** as a colorless to pale yellow liquid.

Protocol: Stork Alkylation of Cyclohexanone with Allyl Bromide

This protocol is a representative example of the Stork enamine reaction.

- Apparatus: A multi-necked round-bottomed flask with a magnetic stirrer, nitrogen inlet, and addition funnel.
- Reagents:
 - **1-Pyrrolidino-1-cyclohexene** (1.0 eq, prepared as above)
 - Anhydrous dioxane or benzene (solvent)
 - Allyl bromide (1.1 eq)
 - 10% Aqueous HCl
- Procedure:
 - Alkylation:
 - Dissolve **1-pyrrolidino-1-cyclohexene** in anhydrous dioxane in the reaction flask under a nitrogen atmosphere.
 - Add allyl bromide dropwise to the stirred solution at room temperature.
 - Stir the mixture at room temperature for 12-24 hours. The formation of a precipitate (the iminium salt) may be observed.
 - Hydrolysis:
 - Add an equal volume of 10% aqueous HCl to the reaction mixture.

- Stir the mixture vigorously for 1-2 hours at room temperature to hydrolyze the iminium salt.
- Workup and Purification:
 - Transfer the mixture to a separatory funnel and extract with diethyl ether (3x volumes).
 - Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product (2-allylcyclohexanone) by column chromatography or vacuum distillation.

Safety and Handling

1-Pyrrolidino-1-cyclohexene is a flammable liquid and vapor. It causes skin and serious eye irritation.[3] Use only in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is air-sensitive and should be stored under an inert atmosphere.[2] All procedures should be carried out in a fume hood.

Conclusion

1-Pyrrolidino-1-cyclohexene remains a vital tool in the arsenal of synthetic organic chemists. Its predictable reactivity, particularly in the Stork enamine synthesis, provides a mild and effective pathway for the α -functionalization of ketones. Understanding its physical properties, spectroscopic characteristics, and the nuances of its handling are critical for its successful application in research and development, from academic laboratories to the pharmaceutical industry.

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References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. scribd.com [scribd.com]
- 3. 1-Pyrrolidino-1-cyclohexene | C₁₀H₁₇N | CID 70768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. infrared spectrum of cyclohexene C₆H₁₀ prominent wavenumbers cm⁻¹ detecting ? functional groups present finger print for identification of cyclohexene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. exact-sciences.tau.ac.il [exact-sciences.tau.ac.il]
- 9. bhu.ac.in [bhu.ac.in]
- 10. ¹³C NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. STORK ENAMINE SYNTHESIS: ALKYLATION OF ALDEHYDE OR KETONE – My chemistry blog [mychemblog.com]
- 12. grokipedia.com [grokipedia.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Stork enamine alkylation - Wikipedia [en.wikipedia.org]
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